3-Bromo-4-methoxyaniline
CAS No.: 19056-41-8
Cat. No.: VC21069108
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19056-41-8 |
|---|---|
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | 3-bromo-4-methoxyaniline |
| Standard InChI | InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 |
| Standard InChI Key | NMUFTXMBONJQTC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)N)Br |
Introduction
Chemical Structure and Properties
3-Bromo-4-methoxyaniline is an organic compound derived from aniline with a bromine atom at the third position and a methoxy group at the fourth position of the benzene ring. This substitution pattern contributes to its distinctive reactivity profile and applications in chemical synthesis.
Molecular Identity
The compound possesses several identifiers that uniquely define it within chemical databases and literature. These identifiers are essential for researchers to accurately reference and obtain the compound for various research purposes.
Table 1: Chemical Identifiers of 3-Bromo-4-methoxyaniline
| Parameter | Value |
|---|---|
| IUPAC Name | 3-bromo-4-methoxyaniline |
| CAS Registry Number | 19056-41-8 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| InChI | InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 |
| InChI Key | NMUFTXMBONJQTC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N)Br |
Physical and Chemical Properties
The physical state and chemical reactivity of 3-Bromo-4-methoxyaniline significantly influence its handling methods and applications in various chemical processes.
The compound appears as a yellow powdery solid with high purity (up to 99.9% in industrial preparations) . Its aromatic structure with both electron-donating (methoxy and amino) and electron-withdrawing (bromine) groups creates a molecule with diverse reactivity patterns. The amino group serves as a nucleophilic center, while the bromine atom provides an electrophilic site for various coupling reactions.
Synthesis Methods
Several synthetic routes exist for producing 3-Bromo-4-methoxyaniline, with the most industrially viable method being a three-step process starting from p-fluoronitrobenzene or p-nitrochlorobenzene.
Industrial Synthesis Route
According to patent information, an efficient industrial method for synthesizing 3-Bromo-4-methoxyaniline consists of three sequential reactions: bromination, etherification, and nitro reduction .
Table 2: Industrial Synthesis Process Details
| Step | Reaction | Starting Material | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | Bromination | p-fluoronitrobenzene | Acetic acid as solvent, temperature: 15-60°C, bromine as brominating agent | 3-bromo-4-fluoronitrobenzene | High conversion |
| 2 | Etherification | 3-bromo-4-fluoronitrobenzene | Methoxide nucleophilic substitution | 3-bromo-4-methoxynitrobenzene | High conversion |
| 3 | Nitro Reduction | 3-bromo-4-methoxynitrobenzene | Reducing agents (not specified in search results) | 3-Bromo-4-methoxyaniline | High conversion |
Alternative Synthesis Approach
An alternative synthesis route starts with p-nitrochlorobenzene as the initial raw material, following similar reaction steps of bromination, etherification, and nitro reduction . This approach may be preferable depending on raw material availability and cost considerations.
Chemical Reactivity
The presence of both electron-donating and electron-withdrawing groups on the benzene ring of 3-Bromo-4-methoxyaniline allows it to undergo various chemical transformations, making it a versatile building block in organic synthesis.
Types of Reactions
3-Bromo-4-methoxyaniline can participate in several types of chemical reactions, including:
Oxidation Reactions
The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions
The bromine substituent can be reduced under appropriate conditions. For example, the compound can be converted to 3-bromo-4-methoxycyclohexylamine using reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution Reactions
3-Bromo-4-methoxyaniline can participate in nucleophilic aromatic substitution reactions, where the bromine atom acts as a leaving group. This reactivity is particularly valuable in coupling reactions and the synthesis of more complex molecules.
Research and Industrial Applications
3-Bromo-4-methoxyaniline has found applications across multiple scientific disciplines due to its versatile chemical structure and reactivity profile.
Pharmaceutical Synthesis
The compound serves as an important intermediate in the synthesis of pharmaceutical agents with various biological activities. It is particularly valuable in creating:
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Triazole analogs of combretastatin a-4, which exhibit cytotoxic activity and inhibit tubulin
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Selective 5-HT1B receptor inverse agonists, which have potential applications in treating neurological disorders
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Compounds with anticancer, antimicrobial, and anti-inflammatory properties
Industrial Applications
Beyond pharmaceutical synthesis, 3-Bromo-4-methoxyaniline finds applications in:
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Production of dyes and pigments
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Development of specialty chemicals
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Manufacturing of agrochemicals
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Creation of advanced materials with specific properties
Biological Activity
Research into the biological properties of 3-Bromo-4-methoxyaniline and its derivatives has revealed several potential therapeutic applications.
Anticancer Properties
Compounds synthesized using 3-Bromo-4-methoxyaniline, particularly triazole analogs of combretastatin a-4, have demonstrated significant anticancer activity through the following mechanisms:
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Inhibition of tubulin polymerization, which disrupts microtubule dynamics
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Induction of cell cycle arrest at the G2/M phase
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Promotion of apoptotic cell death in cancer cell lines
Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa and MCF7 cells, at micromolar concentrations.
Target Interactions and Biochemical Pathways
The molecular structure of 3-Bromo-4-methoxyaniline allows derivatives synthesized from it to interact with specific biological targets:
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Tubulin binding sites, resulting in disruption of microtubule dynamics
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Kinase active sites, affecting cell signaling pathways
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Selective 5-HT1B receptors, modulating serotonergic neurotransmission
These interactions can lead to changes in cell signaling, gene expression, and cellular metabolism, contributing to the observed biological effects.
Comparison with Similar Compounds
To fully understand the unique properties and applications of 3-Bromo-4-methoxyaniline, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with 3-Bromo-4-methoxyaniline but differ in the positioning of functional groups or the nature of substituents.
Table 3: Comparison of 3-Bromo-4-methoxyaniline with Structural Analogs
| Compound | Structural Difference | Key Property Differences | Application Differences |
|---|---|---|---|
| 4-Bromo-3-methoxyaniline | Reversed positions of bromo and methoxy groups | Different reactivity pattern in nucleophilic substitutions | May exhibit different biological target selectivity |
| 5-Bromo-4-methoxy-2-methylaniline | Additional methyl group at position 2 | Modified electronic properties and steric hindrance | Different selectivity in pharmaceutical applications |
| 5-Bromo-4-methoxy-2-nitroaniline | Nitro group at position 2 instead of amino group | Significantly different electronic properties | Used in different synthetic pathways |
| 4-Bromo-5-methoxybenzene-1,2-diamine | Additional amino group at position 2 | Enhanced nucleophilicity | Broader range of coupling reactions possible |
The specific substitution pattern in 3-Bromo-4-methoxyaniline confers unique chemical and physical properties that make it particularly valuable for certain applications in pharmaceutical synthesis and other fields.
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